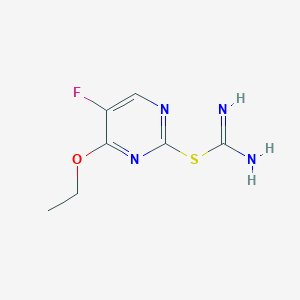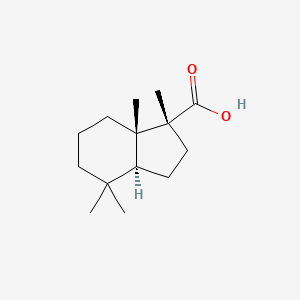
Tranexamic Acid Isopropyl Ester Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tranexamic Acid Isopropyl Ester Hydrochloride is a synthetic compound derived from Tranexamic Acid, which is known for its antifibrinolytic properties. This compound is primarily used in pharmaceutical applications to prevent excessive bleeding by inhibiting the breakdown of fibrin clots.
準備方法
Synthetic Routes and Reaction Conditions
Tranexamic Acid Isopropyl Ester Hydrochloride can be synthesized through the esterification of Tranexamic Acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is continuously stirred and heated to maintain the desired temperature. After the reaction is complete, the product is purified through crystallization or distillation to obtain the pure ester hydrochloride.
化学反応の分析
Types of Reactions
Tranexamic Acid Isopropyl Ester Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to Tranexamic Acid and isopropyl alcohol in the presence of water and an acid or base catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Oxidation and Reduction: While the ester group is relatively stable, the amino group in the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Tranexamic Acid and isopropyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the amino group.
科学的研究の応用
Tranexamic Acid Isopropyl Ester Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential use in controlling bleeding in biological systems.
Medicine: Investigated for its potential use in treating conditions involving excessive bleeding, such as trauma, surgery, and heavy menstrual bleeding.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用機序
Tranexamic Acid Isopropyl Ester Hydrochloride exerts its effects by inhibiting the activation of plasminogen to plasmin, a key enzyme involved in the breakdown of fibrin clots. By binding to the lysine binding sites on plasminogen, the compound prevents plasmin from degrading fibrin, thereby stabilizing clots and reducing bleeding.
類似化合物との比較
Similar Compounds
Tranexamic Acid: The parent compound with similar antifibrinolytic properties.
Aminocaproic Acid: Another antifibrinolytic agent with a similar mechanism of action but lower potency.
Ethamsylate: A hemostatic agent used to reduce bleeding but with a different mechanism of action.
Uniqueness
Tranexamic Acid Isopropyl Ester Hydrochloride is unique due to its esterified form, which may offer different pharmacokinetic properties compared to its parent compound, Tranexamic Acid. This ester form can potentially provide improved bioavailability and stability, making it a valuable compound in pharmaceutical applications.
特性
分子式 |
C11H22ClNO2 |
|---|---|
分子量 |
235.75 g/mol |
IUPAC名 |
propan-2-yl 4-(aminomethyl)cyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-8(2)14-11(13)10-5-3-9(7-12)4-6-10;/h8-10H,3-7,12H2,1-2H3;1H |
InChIキー |
CBCAMEHKTUPLMH-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1CCC(CC1)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)


![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)


